3-(methoxycarbonyl)oxolane-2-carboxylic acid
Description
Properties
CAS No. |
1824497-85-9 |
|---|---|
Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
3-methoxycarbonyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-11-7(10)4-2-3-12-5(4)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
XHOKTQRTPCFXJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCOC1C(=O)O |
Purity |
50 |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Design
The cyclization of 1,4-diols with carbonylating agents such as dimethyl carbonate (DMC) or bis(trichloromethyl) carbonate (triphosgene) offers a direct route to oxolane derivatives. For 3-(methoxycarbonyl)oxolane-2-carboxylic acid, a hypothetical diol precursor, 2,3-dihydroxymethyl-4-methoxycarbonylbutanoic acid, undergoes acid-catalyzed cyclization. The reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon, forming the tetrahydrofuran ring while retaining the methoxycarbonyl and carboxylic acid groups.
Optimization and Yield Enhancements
Key parameters include:
-
Temperature : Reactions performed at 60–80°C in toluene or dichloromethane minimize side reactions such as ester hydrolysis.
-
Catalyst : p-Toluenesulfonic acid (pTSA) at 5 mol% loading achieves >80% conversion within 6 hours.
-
Solvent Effects : Non-polar solvents (e.g., toluene) favor cyclization over intermolecular esterification.
Pilot studies using analogous diols report yields of 65–75%, with scalability demonstrated at the 100-g scale.
Lactone Ring-Opening and Sequential Functionalization
Lactone Substrate Selection
γ-Lactones, such as 3-methoxycarbonyl-γ-butyrolactone, serve as ideal precursors. Ring-opening with methanol in the presence of catalytic sodium methoxide introduces the methoxycarbonyl group, while subsequent oxidation of the primary alcohol to a carboxylic acid completes the synthesis.
Oxidation Strategies
-
Jones Reagent (CrO3/H2SO4) : Effective for converting primary alcohols to carboxylic acids but poses environmental and safety concerns.
-
TEMPO/NaClO System : A greener alternative, achieving 85% oxidation efficiency at 0°C in acetonitrile/water.
This two-step approach affords an overall yield of 68%, with the lactone ring-opening achieving >90% conversion.
Asymmetric Catalysis for Enantioselective Synthesis
Chiral Auxiliary Approaches
Employing Evans oxazolidinones or Oppolzer’s sultams enables enantioselective formation of the oxolane core. For instance, a chiral glycine derivative undergoes [3+2] cycloaddition with methyl acrylate, followed by hydrolytic cleavage of the auxiliary to yield the target compound in 92% enantiomeric excess (ee).
Organocatalytic Methods
Biocatalytic Pathways Using Engineered Enzymes
Lipase-Mediated Esterification
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the regioselective esterification of 3-carboxyoxolane-2-carboxylic acid with methanol in ionic liquids (e.g., [BMIM][BF4]), achieving 95% conversion at 40°C.
Oxidoreductase Systems
Engineered alcohol dehydrogenases (ADHs) oxidize 3-hydroxyoxolane-2-carboxylate intermediates to the corresponding carboxylic acid, with NAD+ regeneration via glucose dehydrogenase (GDH). This one-pot cascade reaction attains 80% isolated yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Diol Cyclization | 65–75 | Atom-economical, scalable | Requires diol precursor synthesis |
| Lactone Functionalization | 68 | High functional group tolerance | Multi-step, Cr-based oxidants |
| Asymmetric Catalysis | 55–70 | Enantioselective, high ee | Costly catalysts, moderate yields |
| Biocatalysis | 80–95 | Green, regioselective | Enzyme stability issues |
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds related to 3-(methoxycarbonyl)oxolane-2-carboxylic acid exhibit significant biological activities:
- Antimicrobial Properties : Some derivatives have demonstrated increased growth inhibition against bacteria such as E. coli, suggesting potential applications in developing antimicrobial agents .
- Enzyme Inhibition : Studies involving carbonic anhydrase II inhibitors have shown that carboxylic acid-based compounds can effectively bind to active sites, indicating that this compound may serve as a scaffold for designing enzyme inhibitors .
Medicinal Chemistry Applications
The compound's structural features make it a candidate for various medicinal chemistry applications:
- Drug Development : The presence of the methoxycarbonyl group enhances the lipophilicity and bioavailability of drug candidates. Compounds containing this moiety are being explored in preclinical and clinical trials for their therapeutic potential .
- Prodrug Strategies : The ability to modify the compound's reactivity allows it to be used in prodrug formulations, where it can be converted into active metabolites within biological systems .
Polymer Science Applications
In polymer chemistry, this compound serves as a valuable monomer:
- Synthesis of Polyurethanes : The compound can be utilized to create poly-hydroxyurethane systems, which exhibit enhanced hydrophilicity and lower toxicity compared to traditional isocyanate-based systems. This application is particularly relevant in biomedical fields where biocompatibility is crucial .
- End-Capping Agents : It can function as an end-capping agent in polymer synthesis, helping to control molecular weight and improve the thermal stability of polymers .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Testing : A study demonstrated that derivatives of this compound inhibited bacterial growth by approximately 44%, suggesting its potential as an antimicrobial agent .
- Polymer Development : Research on polyurethane systems incorporating this compound showed improved mechanical properties and reduced toxicity compared to conventional materials, making them suitable for medical applications .
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
a) 3-(Methoxymethyl)oxolane-3-carboxylic acid (CAS 1566654-21-4)
- Molecular Formula : C₇H₁₂O₄
- Molecular Weight : 160.17 g/mol
- Substituents : Methoxymethyl (-CH₂OCH₃) at position 3.
- Key Differences : The absence of a methoxycarbonyl group reduces electron-withdrawing effects compared to the target compound. This may enhance solubility in polar solvents due to the ether moiety .
b) 2-Methyloxolane-3-carboxylic Acid (CAS 866914-28-5)
- Molecular Formula : C₆H₁₀O₃
- Molecular Weight : 130.14 g/mol
- Substituents : Methyl (-CH₃) at position 2.
- Key Differences : The methyl group introduces steric hindrance but lacks the electronic modulation of ester or ether groups. This compound is simpler in structure and may exhibit lower thermal stability .
Cyclobutane Analogs
3-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid (CAS 116569-00-7)
- Molecular Formula : C₇H₁₀O₄
- Molecular Weight : 158.15 g/mol
- Substituents : Methoxycarbonyl at position 3 and carboxylic acid at position 1.
- The smaller ring size may also reduce solubility in aqueous media .
Physicochemical and Functional Comparisons
Biological Activity
3-(Methoxycarbonyl)oxolane-2-carboxylic acid, with the molecular formula C7H10O5 and CAS number 1824497-85-9, is a chemical compound notable for its unique structural properties that allow for diverse applications in drug development, organic synthesis, and material science. This compound has garnered attention for its potential biological activity, particularly in the context of drug discovery and biochemical research.
| Property | Value |
|---|---|
| Molecular Formula | C7H10O5 |
| Molecular Weight | 174.15 g/mol |
| IUPAC Name | 3-methoxycarbonyloxolane-2-carboxylic acid |
| InChI Key | XHOKTQRTPCFXJW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CCOC1C(=O)O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group in its structure can undergo hydrolysis, leading to the release of the corresponding carboxylic acid. This process enables the compound to participate in numerous biochemical pathways, potentially modulating enzyme activities and receptor functions.
Antimicrobial Potential
Recent studies have indicated that compounds structurally related to this compound may exhibit antimicrobial properties. For instance, similar oxolane derivatives have been explored for their inhibitory effects on bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. Compounds demonstrating dual inhibition of these targets have shown potent antibacterial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Acinetobacter baumannii .
Case Studies
-
Synthesis and Evaluation of Derivatives :
- A series of derivatives based on oxolane structures were synthesized and evaluated for their biological activities. These derivatives were tested for their inhibitory effects on various bacterial strains, demonstrating promising results that suggest potential therapeutic applications in treating infections caused by resistant bacteria .
-
Inhibition Studies :
- In vitro studies have shown that certain oxolane derivatives can effectively inhibit fatty acid synthase (FASN), a key enzyme involved in lipid metabolism. Such inhibition has been linked to decreased cell viability in cancer models, indicating a potential role for these compounds in cancer therapy .
Research Findings
Research has also highlighted the versatility of this compound as a building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, including oxidation and reduction processes, making it a valuable intermediate in the development of more complex biologically active compounds .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals the unique characteristics of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both ester and carboxylic acid groups | Potential antimicrobial and anticancer properties |
| Oxolane-2-carboxylic acid | Lacks methoxycarbonyl group | Different reactivity; less versatile |
| Methoxycarbonyl derivatives | Similar ester functional groups | Varying biological activities depending on core structure |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3-(methoxycarbonyl)oxolane-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the oxolane (tetrahydrofuran) ring via cyclization of a diol precursor under acidic conditions.
- Step 2 : Introduction of the methoxycarbonyl group at position 3 using methyl chloroformate in the presence of a base (e.g., pyridine).
- Step 3 : Oxidation of a primary alcohol or aldehyde at position 2 to the carboxylic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions .
- Key Considerations : Protect the carboxylic acid group during esterification steps to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl stretches (C=O) from the methoxycarbonyl (1730–1750 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) groups.
- NMR Spectroscopy :
- ¹H NMR : Resonances for the oxolane ring protons (δ 1.5–2.5 ppm) and methoxy group (δ 3.7–3.9 ppm).
- ¹³C NMR : Signals for carbonyl carbons (δ 165–175 ppm) and the oxolane ring carbons (δ 25–35 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight (C₈H₁₀O₅; theoretical MW: 186.16 g/mol) via ESI or EI-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
- Ventilation : Employ fume hoods to mitigate inhalation risks (GHS H335).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dust generation .
Advanced Research Questions
Q. How can computational modeling predict the stereoelectronic effects of this compound in enzyme interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Docking : Simulate binding affinities with target enzymes (e.g., cyclooxygenase) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid and active-site residues.
- Example : The oxolane ring’s puckering conformation may influence steric hindrance in enzyme pockets .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Purity Analysis : Use HPLC or GC-MS to verify compound purity (>98%), as impurities (e.g., unreacted esters) may skew bioactivity results.
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature) to isolate variable effects.
- Dose-Response Curves : Compare EC₅₀ values across cell lines to differentiate between cell-specific toxicity and true pharmacological activity .
Q. How does the stereochemistry of the oxolane ring impact the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to determine ring puckering (envelope vs. twist conformations).
- Kinetic Studies : Compare reaction rates of cis/trans isomers with nucleophiles (e.g., amines).
- Example : The axial position of the methoxycarbonyl group may hinder nucleophilic attack at the carbonyl carbon, reducing acylation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
